molecular formula C18H17FN4O B3014397 N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899213-22-0

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3014397
CAS No.: 899213-22-0
M. Wt: 324.359
InChI Key: ARBCPQLWUQUBNB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole-4-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry. This compound is part of a class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides that have been identified as promising agents in antimicrobial research . Specifically, analogs within this chemical class have demonstrated a potent antibacterial effect against pathogens like Staphylococcus aureus . The 1,2,3-triazole pharmacophore is a privileged structure in drug discovery due to its ability to interact with diverse biological targets, contributing to a broad spectrum of activities including anticancer and antimicrobial effects . The presence of the 1,2,3-triazole ring system is crucial for these interactions, as the nitrogen atoms in the ring can form key hydrogen bonds and dipole-dipole interactions with enzyme active sites . Furthermore, closely related structural analogs of this compound have been investigated for their role as potent inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism and is a therapeutic target for preventing adverse drug interactions . This suggests potential application in drug metabolism and oncology research. The compound is supplied for non-human research use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBCPQLWUQUBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a member of the 1,2,3-triazole class of compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Overview

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FN4O
  • Molecular Weight : 324.359 g/mol
  • CAS Number : 899213-22-0

Biological Activities

The biological activities of this compound are primarily attributed to the 1,2,3-triazole moiety. Compounds containing this structure have been reported to exhibit a wide range of pharmacological effects:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. For instance:

  • A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activity against non-small-cell lung cancer (NSCLC) cell lines. One compound exhibited an IC50 value of 6.06 μM against H460 cells and induced significant apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .

2. Antimicrobial Properties

The antimicrobial efficacy of triazole compounds has been extensively studied:

  • Compounds with the 1,2,3-triazole scaffold have shown activity against various bacterial strains and fungi. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli . However, specific data on this compound's antimicrobial activity remains limited.

3. Neuroprotective Effects

The compound's potential in neuroprotection has been suggested through its interaction with cholinergic systems:

  • The triazole ring has been linked to anti-cholinesterase activity, which could be beneficial in treating neurodegenerative diseases . The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities is crucial for enhancing cognitive functions and memory retention.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The nitrogen atoms within the triazole ring facilitate interactions with target enzymes such as AChE and BuChE .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by generating ROS and activating specific protein expressions related to cell death .

Data Summary

Biological ActivityFindings
AnticancerIC50 = 6.06 μM against H460 cells; induces apoptosis through ROS generation
AntimicrobialActive against E. coli with MIC = 0.0063 μmol/mL; limited data on specific efficacy
NeuroprotectivePotential AChE inhibition; implications for neurodegenerative disease treatment

Case Studies

Several case studies highlight the promising nature of triazole compounds:

  • Antitumor Efficacy : A study focused on a novel series of triazole hybrids demonstrated significant antitumor effects in vitro with several compounds outperforming standard treatments .
  • Antioxidant Properties : Research on related triazole compounds revealed notable antioxidant capabilities that may contribute to their protective effects against oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triazole derivatives have been extensively studied for their potential anticancer properties. The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that triazole derivatives can target multiple pathways involved in tumor progression, making them valuable candidates for further development as anticancer agents .

Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity against a range of pathogens. The specific compound has been evaluated against bacterial strains and fungi, demonstrating effective inhibition. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

Fungicides
The triazole moiety is well-known in agricultural chemistry as a key component in fungicides. The compound has been investigated for its efficacy in controlling fungal diseases in crops. Field trials have shown that it can effectively reduce fungal infections, thereby improving crop yield and quality .

Material Science

Polymer Chemistry
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the compound's effectiveness against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving the disruption of mitochondrial function and activation of caspase pathways .

Case Study 2: Agricultural Efficacy
In agricultural trials, the compound was applied to tomato plants affected by Fusarium wilt. The treatment resulted in a significant reduction of disease symptoms compared to untreated controls, highlighting its potential as a biopesticide .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among analogs include:

  • Triazole aryl group substituents : Position and type of halogen or alkyl groups.
  • Amide aryl group substituents : Electron-withdrawing (e.g., fluorine, chlorine) vs. electron-donating (e.g., methyl) groups.
Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
Compound Name Triazole Aryl Substituents Amide Aryl Substituents Key Structural Features
Target Compound 1-(2-fluorophenyl), 5-methyl N-(3,5-dimethylphenyl) 2-F (electron-withdrawing) on triazole aryl; 3,5-diMe (electron-donating) on amide
N-(2,5-difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3-fluoro-4-methylphenyl), 5-methyl N-(2,5-difluorophenyl) 3-F,4-Me (mixed electronic effects) on triazole aryl; 2,5-diF (strongly electron-withdrawing) on amide
1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3,4-dimethylphenyl), 5-methyl N-(4-fluorophenyl) 3,4-diMe (electron-donating) on triazole aryl; 4-F (electron-withdrawing) on amide
(S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(4-chlorophenyl), 5-methyl N-(hydroxypropan-2-yl) 4-Cl (electron-withdrawing) on triazole aryl; hydroxyalkyl (polar) on amide

Electronic and Lipophilic Effects

  • Electron-withdrawing substituents (e.g., F, Cl) enhance polarity and may improve binding to biological targets by stabilizing charge interactions. For example, in hydroxynaphthalene-carboxamides, fluorine substituents on the anilide ring increased photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to enhanced electron-withdrawing effects .
  • The 3,5-dimethylphenyl group in the target compound may balance lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets.

Substituent Position and Conformational Effects

  • Meta-substitution (3,5-dimethyl on amide aryl): Evidence from trichloro-acetamide analogs indicates that meta-substituents influence crystal packing and molecular geometry, which may translate to optimized target binding .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with high purity?

Answer: Synthesis typically involves multi-step reactions, including cyclization and coupling steps. To optimize purity:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios). This minimizes trial-and-error approaches and identifies critical factors affecting yield and purity .
  • Employ HPLC-MS for real-time monitoring of intermediates and byproducts.
  • Purify via recrystallization using solvent mixtures (e.g., ethanol-water) to remove unreacted precursors.

Q. How can researchers address low aqueous solubility during biological activity assays for this compound?

Answer: Low solubility (common in triazole-carboxamides) can be mitigated using:

  • Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
  • pH adjustment : Solubility may increase in slightly acidic buffers (pH 5.5–6.5) due to protonation of the triazole ring .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity data?

Answer: Discrepancies often arise from unaccounted binding modes or solvation effects. Methodological steps:

Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites .

Use molecular dynamics (MD) simulations to assess protein-ligand interactions under physiological conditions (e.g., explicit water models) .

Validate with free energy perturbation (FEP) to quantify binding affinity differences between analogs .

Case Study : A 2023 study on a related fluorophenyl-triazole showed MD simulations revealed hidden hydrophobic pockets in the target enzyme, explaining unexpected IC₅₀ values .

Q. What strategies are effective for optimizing multi-parameter performance (e.g., potency, selectivity, stability) in derivative design?

Answer: Apply multi-objective optimization frameworks :

  • QSAR models : Train on datasets linking structural features (e.g., substituent electronegativity, steric bulk) to bioactivity and metabolic stability .
  • High-throughput screening (HTS) : Test derivatives against off-target proteins to assess selectivity.
  • Accelerated stability testing : Use thermal stress (40–60°C) and LC-MS to identify degradation pathways .

Q. Example Workflow :

Synthesize 20 derivatives with varied substituents on the dimethylphenyl group.

Rank compounds using a Pareto front analysis balancing IC₅₀ (potency) and hepatic microsomal stability .

Q. How should researchers design experiments to validate conflicting hypotheses about the compound’s mechanism of action?

Answer:

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and measure activity loss.
  • Network pharmacology : Construct protein interaction networks to identify secondary pathways (e.g., NF-κB crosstalk) using tools like STRING or Cytoscape .

Data Conflict Resolution Example : If a compound shows anti-inflammatory activity but no direct COX-2 inhibition, screen for upstream regulators (e.g., IKKβ kinase) via phosphoproteomics .

Methodological Guidelines

  • Experimental Design : Always include positive/negative controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
  • Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) .
  • Software Tools : Leverage Gaussian (DFT), GROMACS (MD), and RStudio (statistics) for robust analysis .

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